molecular formula C8H5F6N3O B259613 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide

3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide

Cat. No. B259613
M. Wt: 273.14 g/mol
InChI Key: RZUHZWXZJXSZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained significant interest in the scientific community due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. This activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of hepatic glucose production. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide also inhibits mTORC1, a key regulator of cell growth and proliferation, leading to decreased protein synthesis and cell cycle arrest.
Biochemical and Physiological Effects:
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced hepatic glucose production. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide also inhibits mTORC1, leading to decreased protein synthesis and cell cycle arrest. In addition, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.

Advantages and Limitations for Lab Experiments

3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has high potency and selectivity for AMPK activation. However, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has limitations as well. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. In addition, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has not been extensively tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several future directions for research on 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to improve mitochondrial function and reduce oxidative stress in animal models of these diseases. Another area of interest is its potential use as an adjuvant therapy for cancer. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further studies are needed to determine its efficacy in combination with these treatments. Finally, there is a need for further research on the safety and efficacy of 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide in human clinical trials, particularly in the context of metabolic disorders and cancer.

Synthesis Methods

The synthesis of 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide involves the reaction of 2-amino-4,6-dichloropyrimidine with 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid in the presence of triethylamine. The resulting product is purified by column chromatography to obtain 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide in high yield and purity.

Scientific Research Applications

3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK, a key regulator of cellular energy homeostasis, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes.
In addition to metabolic disorders, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been investigated for its potential anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide

Molecular Formula

C8H5F6N3O

Molecular Weight

273.14 g/mol

IUPAC Name

3,3,3-trifluoro-N-pyrimidin-2-yl-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C8H5F6N3O/c9-7(10,11)4(8(12,13)14)5(18)17-6-15-2-1-3-16-6/h1-4H,(H,15,16,17,18)

InChI Key

RZUHZWXZJXSZNA-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.